10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate: is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol . This compound is part of the spirocyclic family, characterized by a unique spiro linkage that connects two cyclic structures through a single atom. The presence of the tert-butyl group and the azaspirodecane core makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom in the azaspirodecane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure is of interest for the development of new pharmaceuticals with improved stability and bioavailability .
Medicine
In medicine, tert-butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for a unique mode of binding, which can enhance the compound’s efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate
- tert-Butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate
- tert-Butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate
Uniqueness
tert-Butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of the tert-butyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its stability, reactivity, and potential bioactivity set it apart from other similar compounds .
Biological Activity
10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C14H23NO3
- Molar Mass : 253.34 g/mol
- CAS Number : 604010-03-9
The compound features a spirocyclic structure, which is significant for its biological interactions and pharmacological properties.
Antimicrobial Properties
Research indicates that derivatives of spiro compounds, including this compound, exhibit antimicrobial activity against various strains of bacteria. For instance, related compounds have demonstrated efficacy against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL .
The mechanism of action for this class of compounds typically involves inhibition of bacterial topoisomerases, enzymes crucial for DNA replication and transcription. The binding interactions at the ATP-binding site of these enzymes have been characterized through crystallography studies, revealing how these compounds disrupt bacterial cell function .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antibacterial properties of 10-Oxo-7-aza-spiro[4.5]decane derivatives.
- Methodology : In vitro assays were conducted against a panel of Gram-positive and Gram-negative bacteria.
- Results : The compound exhibited significant antibacterial activity with MIC values comparable to established antibiotics, indicating its potential as a therapeutic agent.
-
In Vivo Efficacy :
- A study demonstrated the in vivo efficacy of related spiro compounds in mouse models infected with Staphylococcus aureus. The results showed a reduction in bacterial load and improvement in survival rates compared to untreated controls, supporting the potential for clinical applications in treating infections caused by resistant bacteria .
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Common methods include:
- Formation of the Spirocyclic Structure : Utilizing cyclization reactions under controlled conditions.
- Esterification : Reacting carboxylic acid derivatives with tert-butyl alcohol in the presence of acid catalysts to yield the ester form.
Comparative Analysis
The biological activity of 10-Oxo-7-aza-spiro[4.5]decane can be compared to other similar compounds:
Compound Name | Antimicrobial Activity | Mechanism |
---|---|---|
10-Oxo-7-aza-spiro[4.5]decane | High (MIC < 0.03125 μg/mL) | Inhibition of topoisomerases |
3-Oxo-1-oxa-7-aza-spiro[4.5]decane | Moderate | Disruption of DNA replication |
Benzothiazole derivatives | High | Dual inhibition of gyrase and topoisomerase IV |
Properties
CAS No. |
604010-03-9 |
---|---|
Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-6-11(16)14(10-15)7-4-5-8-14/h4-10H2,1-3H3 |
InChI Key |
QRYDLVFEIPIFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.